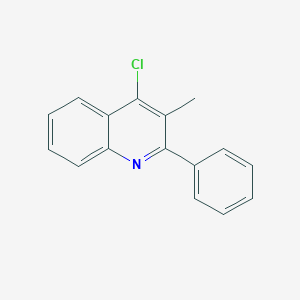

4-Chloro-3-methyl-2-phenylquinoline

Description

Properties

Molecular Formula |

C16H12ClN |

|---|---|

Molecular Weight |

253.72 g/mol |

IUPAC Name |

4-chloro-3-methyl-2-phenylquinoline |

InChI |

InChI=1S/C16H12ClN/c1-11-15(17)13-9-5-6-10-14(13)18-16(11)12-7-3-2-4-8-12/h2-10H,1H3 |

InChI Key |

PJFOQBUYLCZSKM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N=C1C3=CC=CC=C3)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 4 Chloro 3 Methyl 2 Phenylquinoline and Analogous Systems

Foundational Quinoline (B57606) Synthesis Routes and Their Adaptability

Classic named reactions have long formed the bedrock of quinoline synthesis. While originally developed for simpler quinoline structures, these methods have been adapted to produce more complex, substituted analogs like 4-chloro-3-methyl-2-phenylquinoline.

Classic Cyclization Reactions

Several well-established reactions are pivotal for forming the quinoline ring system. These methods typically involve the condensation and subsequent cyclization of anilines with various carbonyl-containing compounds. iipseries.org

Skraup and Doebner-von-Miller Syntheses: The Skraup synthesis involves the reaction of an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. iipseries.org A related method, the Doebner-von-Miller reaction, utilizes α,β-unsaturated aldehydes or ketones in the presence of an acid catalyst. iipseries.orgwikipedia.org Both reactions are mechanistically related and can be adapted to produce substituted quinolines, although they can suffer from harsh conditions and lack of regioselectivity. lookchem.comresearchgate.net For instance, the reaction of an aniline with an appropriately substituted α,β-unsaturated ketone can theoretically yield the desired substitution pattern. A proposed mechanism for the Skraup-Doebner-von-Miller synthesis involves a fragmentation-recombination pathway. nih.gov

Friedländer Synthesis: This reaction provides a more direct route to substituted quinolines by condensing a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. mdpi.com To synthesize a 2,3,4-trisubstituted quinoline, one could react a 2-aminoaryl ketone with a ketone under appropriate catalytic conditions. researchgate.net Variations of this method have been developed to improve yields and expand substrate scope. mdpi.com

Knorr and Combes Syntheses: The Knorr synthesis involves the reaction of a β-ketoanilide with sulfuric acid. The Combes synthesis, on the other hand, reacts an aniline with a β-diketone under acidic conditions. iipseries.orgwikipedia.org The Combes synthesis is particularly useful for preparing 2,4-disubstituted quinolines. iipseries.orgwikipedia.org The mechanism involves the formation of a Schiff base intermediate, followed by an acid-catalyzed ring closure. wikipedia.org

Conrad-Limpach Synthesis: This method is particularly relevant for the synthesis of 4-chloroquinolines. It involves the condensation of an aniline with a β-ketoester. The resulting β-aminoacrylate can be cyclized under thermal conditions to a 4-hydroxyquinoline, which can then be converted to the corresponding 4-chloroquinoline (B167314) derivative. mdpi.com

| Synthesis | Reactants | Key Features |

| Skraup | Aniline, glycerol, sulfuric acid, oxidizing agent | Harsh conditions, can produce unsubstituted quinoline. iipseries.org |

| Doebner-von-Miller | Aniline, α,β-unsaturated carbonyl compound, acid | Can produce 2,4-disubstituted quinolines. iipseries.org |

| Friedländer | 2-Aminoaryl aldehyde/ketone, compound with active methylene (B1212753) group | Good for 2,3-disubstituted quinolines. mdpi.com |

| Knorr | β-Ketoanilide, sulfuric acid | Synthesis of 2-hydroxyquinolines. |

| Combes | Aniline, β-diketone, acid | Yields 2,4-disubstituted quinolines. iipseries.orgwikipedia.org |

| Conrad-Limpach | Aniline, β-ketoester | Leads to 4-hydroxyquinolines, precursors to 4-chloroquinolines. mdpi.com |

Multicomponent Reaction (MCR) Strategies for Quinoline Scaffold Assembly

Multicomponent reactions (MCRs) have gained prominence as an efficient strategy for synthesizing complex molecules like quinolines in a single step from three or more starting materials. rsc.orgrsc.org This approach offers high atom economy and allows for the creation of diverse molecular structures. rsc.org

Several MCRs, including the Povarov, Gewald, and Ugi reactions, have been successfully adapted for quinoline synthesis. rsc.orgrsc.org For example, a three-component reaction of an aniline, an aldehyde, and an alkyne can lead to the formation of substituted quinolines. rsc.org Another MCR approach involves the reaction of acetals or cyclic acetals with aromatic amines and alkynes, catalyzed by bismuth(III) triflate, to produce a variety of quinolines with good yields under mild conditions. researchgate.net The ability to introduce various functional groups through MCRs makes this a powerful tool for generating libraries of quinoline derivatives for further investigation. acs.org

Advanced and Sustainable Synthetic Approaches

In recent years, there has been a significant shift towards developing more environmentally friendly and efficient methods for chemical synthesis. This has led to the emergence of advanced techniques for quinoline production that minimize waste and energy consumption.

Microwave-Assisted Organic Synthesis (MAOS) Techniques for Quinoline Production

Microwave-assisted organic synthesis (MAOS) has become a popular technique due to its ability to significantly reduce reaction times and often improve yields compared to conventional heating methods. nih.govbenthamdirect.com This technology has been successfully applied to various quinoline syntheses. benthamdirect.comingentaconnect.com

For instance, the Skraup synthesis of 7-amino-8-methylquinoline saw a dramatic decrease in reaction time when conducted under microwave irradiation, although the yield was not significantly improved. nih.gov Microwave-assisted multicomponent reactions have also been developed, offering a rapid and efficient route to novel quinoline derivatives with reduced solvent consumption. rsc.orglew.ro Furthermore, a green synthesis of quinoline derivatives has been achieved using L-proline as a catalyst under microwave conditions, proving to be more efficient in terms of both time and yield compared to conventional methods. benthamdirect.com

Solvent-Free and Green Chemistry Protocols in Quinoline Synthesis

A major focus of green chemistry is the reduction or elimination of hazardous solvents. nih.gov Several solvent-free methods for quinoline synthesis have been reported, often utilizing solid catalysts or neat reaction conditions. rsc.orgnih.gov

One such approach involves the use of Hβ zeolite as a recyclable heterogeneous catalyst for the one-step synthesis of 2,4-disubstituted quinolines from ketones and 2-aminobenzophenones under solvent-free conditions. rsc.org Another example is the use of caesium iodide as a catalyst for the reaction of 2-aminoacetophenone (B1585202) and 2-aminobenzophenone (B122507) with various ketones under solvent-free and thermal conditions, resulting in good yields and a clean reaction profile. researchgate.net Brønsted acid-catalyzed cyclization reactions of N-alkyl anilines with alkynes or alkenes in the presence of oxygen as the oxidant also provide a metal- and solvent-free route to quinoline derivatives. rsc.org These green protocols offer significant environmental and economic advantages over traditional methods. acs.org

Transition Metal-Catalyzed Syntheses (e.g., Iron, Copper, Palladium Systems)

Transition metal catalysis has become a dominant and powerful tool for the synthesis of complex heterocyclic compounds, including quinolines. ias.ac.inresearchgate.net These methods often proceed under milder conditions and with greater functional group tolerance than classical approaches. researchgate.netnih.gov

Iron-Catalyzed Syntheses: Iron, being an earth-abundant and inexpensive metal, is an attractive catalyst. Iron(III) chloride has been used to catalyze a one-pot, three-component domino reaction of aldehydes, anilines, and nitroalkanes to produce substituted quinolines in high yields under aerobic conditions. rsc.org Single-atom iron catalysts have also demonstrated high efficiency in the synthesis of quinolines from anilines and acetophenones. nih.gov Furthermore, an iron-catalyzed acceptorless dehydrogenative coupling of α-2-aminoaryl alcohols and secondary alcohols provides a straightforward and atom-economical route to quinolines. rsc.org

Copper-Catalyzed Syntheses: Copper catalysts have been widely employed in quinoline synthesis. rsc.orgrsc.org Copper-catalyzed reactions can facilitate the synthesis of 2-substituted quinolines through a one-pot strategy involving anilines and aldehydes, using molecular oxygen as an oxidant. ias.ac.in Another approach involves a copper-catalyzed tandem Knoevenagel condensation, amination, and cyclization to yield substituted quinolines. rsc.org A three-component cascade cyclization catalyzed by copper, using diaryliodonium salts, alkynyl sulfides, and nitriles, offers a route to quinoline-4-thiols. acs.org Copper(II) complexes have also been used for the dehydrogenative coupling of 2-aminobenzylalcohols with ketones. ijstr.org

Palladium-Catalyzed Syntheses: Palladium catalysis offers a versatile platform for constructing the quinoline scaffold. rsc.orgnih.govscispace.com Palladium-catalyzed reactions can be used in tandem processes to rapidly build complex molecules. nih.gov For example, a palladium-catalyzed oxidative cyclization of aryl allyl alcohols and anilines has been developed for quinoline synthesis. scispace.com Another strategy involves the palladium-catalyzed reaction of o-aminocinnamonitriles with arylhydrazines. nih.gov Furthermore, palladium-catalyzed intermolecular aerobic annulation of o-alkenylanilines and alkynes provides a route to 2,3-disubstituted quinolines. organic-chemistry.org

| Approach | Catalyst/Condition | Key Advantages |

| Microwave-Assisted | Microwave irradiation | Shorter reaction times, improved yields. nih.gov |

| Solvent-Free | Zeolites, CsI | Reduced waste, green conditions, simple methodology. researchgate.netrsc.org |

| Iron-Catalyzed | FeCl₃, Single-atom Fe | Inexpensive, earth-abundant, atom-economical. rsc.orgnih.gov |

| Copper-Catalyzed | Cu(II) complexes, CuI | Versatile, good for various substitution patterns. ias.ac.inrsc.org |

| Palladium-Catalyzed | Pd(OAc)₂, PdCl₂ | High functional group tolerance, tandem reactions. nih.govscispace.com |

Organocatalytic and Photoredox-Catalyzed Methods for Quinoline Formation

In recent years, organocatalysis and photoredox catalysis have emerged as powerful, "green" alternatives to traditional metal-catalyzed methods for quinoline synthesis, often avoiding the use of toxic metals. nih.gov

Organocatalytic Approaches:

Organocatalyzed reactions provide direct access to complex quinoline derivatives. For instance, an efficient one-pot procedure has been developed for the synthesis of polycyclic hexahydrocyclopenta[b]quinoline derivatives with five stereogenic centers. nih.govacs.org This method demonstrates high yields and excellent enantio- and diastereoselectivities, showcasing the power of organocatalysis in constructing intricate molecular architectures. nih.govacs.org The reaction tolerates a wide range of aldehydes, anilines, and nitroalkenes. nih.govacs.org The proposed synthetic pathway involves an intramolecular aza-Diels–Alder reaction of a δ,ε-unsaturated aldehyde, which, upon condensation with an aniline derivative, undergoes a cycloaddition/rearomatization sequence to form the tricyclic quinoline core. acs.org

Various organocatalysts have been employed for quinoline synthesis, including:

Photoredox-Catalyzed Methods:

Visible-light-mediated photoredox catalysis offers a mild and efficient route to quinoline derivatives. One such method involves the synthesis of 2,4-diaryl quinolines from a broad range of anilines, aldehydes, and arylacetylene derivatives in moderate to good yields. researchgate.net Control experiments suggest that this reaction proceeds through a non-radical Povarov-type [4+2] annulation from an in situ generated iminium species. researchgate.net This strategy has been successfully applied to gram-scale synthesis and continuous-flow processes, significantly reducing reaction times. researchgate.net

Another notable application of photoredox catalysis is the synthesis of quinolin-2(1H)-ones from readily available quinoline-N-oxides. rsc.org This highly atom-economical method utilizes a low catalyst loading and proceeds with high yield and no undesirable by-products, offering a greener alternative to conventional methods. rsc.org Furthermore, a photochemical method for the direct hydroxyalkylation of quinolines has been developed, which operates via a radical pathway involving the generation of acyl radicals from 4-acyl-1,4-dihydropyridines upon blue light absorption. nih.gov

Directed Halogenation and Functionalization Strategies

The introduction of a halogen atom, particularly chlorine, onto the quinoline ring is a critical step in the synthesis of this compound. This section explores regioselective halogenation techniques and subsequent functionalization reactions.

Regioselective C-H Halogenation Methodologies on Quinoline Rings

Direct C-H functionalization is an attractive strategy for introducing halogen atoms onto the quinoline scaffold, avoiding the need for pre-functionalized substrates. nih.gov

A metal-free protocol for the regioselective C5–H halogenation of 8-substituted quinoline derivatives has been established. rsc.org This operationally simple method proceeds under air at room temperature using the inexpensive and atom-economical trihaloisocyanuric acid as the halogen source. rsc.org The reaction exhibits high generality and, in most cases, complete regioselectivity, providing exclusively the C5-halogenated product in good to excellent yields. rsc.org

For the synthesis of 2-chloroquinoline (B121035) derivatives, a novel and efficient method has been developed using N-fluoroquinoliniums in a microreactor system. researchgate.net This process offers significantly improved productivity and shorter reaction times compared to conventional batch reactors, along with excellent regioselectivity for the C2 position. researchgate.net The use of directing groups and their coordination with a catalyst is a key strategy for enhancing regioselectivity in direct C-H chlorination reactions. nih.gov

Halide-Mediated Intramolecular Cyclization to Form Halogenated Quinolines

Halide-mediated intramolecular cyclization presents an alternative route to halogenated quinolines. One such method involves the treatment of o-alkynylaryl isocyanides with triethylamine (B128534) in chloroform, which leads to an intramolecular chlorinating cyclization to afford 2-chloroquinoline derivatives in good to excellent yields. oup.comoup.com This reaction is highly selective and proceeds under mild conditions. oup.comoup.com The methodology can be extended to bromination, fluorination, and iodination by selecting the appropriate halide source. oup.com

Another approach utilizes molecular iodine to mediate an intramolecular electrophilic aromatic cyclization of suitably substituted primary allylamines. acs.orgorganic-chemistry.org This reaction proceeds under mild conditions and provides a general route to various annulated pyridines, including quinolines. acs.orgorganic-chemistry.org The proposed mechanism involves initial activation of a carbonyl group by iodine, followed by electrophilic cyclization and subsequent oxidation to the aromatic quinoline. acs.org

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck, Kumada, Stille, Negishi, Hiyama) for Quinoline Derivatization

Palladium-catalyzed cross-coupling reactions are indispensable tools for the derivatization of the quinoline core, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. researchgate.netmdpi.comwikipedia.org These reactions are crucial for introducing the phenyl group at the C2 position and other substituents on the quinoline ring.

Suzuki-Miyaura Coupling: This reaction is widely used for the arylation of chloroquinolines. For example, 2-alkynyl-4-chloroquinolines can be successfully coupled with various arylboronic acids at the C4 position using a palladium catalyst to afford 2-alkynyl-4-arylquinolines in good to excellent yields. nih.gov Similarly, 2-aryl-4-chloro-3-iodoquinolines can undergo successive Suzuki-Miyaura cross-coupling with arylboronic acids to yield 2,3,4-triarylquinolines in a one-pot operation. nih.gov The reactivity of the halogen atoms follows the order I > Br > Cl, allowing for selective functionalization. nih.gov The choice of ligand, such as tricyclohexylphosphine, can significantly influence the reaction outcome by accelerating the oxidative addition and reductive elimination steps. nih.gov

Sonogashira Coupling: This reaction is employed for the alkynylation of haloquinolines. wikipedia.org For instance, 2-aryl-4-chloro-3-iodoquinolines react regioselectively with terminal alkynes at the C3-iodo position to give 3-alkynyl-2-aryl-4-chloroquinolines. unisa.ac.za By using an excess of the terminal alkyne, a one-pot synthesis of 2-aryl-3,4-bis(alkynyl)quinolines can be achieved. unisa.ac.za The Sonogashira reaction can be performed under copper-free conditions, which is advantageous in pharmaceutical synthesis to avoid copper contamination. nih.gov

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.org This reaction is a powerful tool for the vinylation of haloquinolines.

The general catalytic cycle for these palladium-catalyzed cross-coupling reactions involves three key steps: oxidative addition of the haloquinoline to a Pd(0) complex, transmetalation with the organometallic reagent (e.g., boronic acid in Suzuki coupling), and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. researchgate.net

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Quinolines

| Reaction Type | Substrate | Reagent | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Suzuki | 2-Alkynyl-4-chloroquinoline | Arylboronic acid | (PPh₃)₂PdCl₂, Cs₂CO₃, PCy₃, dioxane-water, 80 °C | 2-Alkynyl-4-arylquinoline | Good to excellent | nih.gov |

| Suzuki | 2-Aryl-4-chloro-3-iodoquinoline | Arylboronic acid (2.5 equiv.) | PdCl₂(PPh₃)₂, tricyclohexylphosphine | 2,3,4-Triarylquinoline | - | nih.gov |

| Sonogashira | 2-Aryl-4-chloro-3-iodoquinoline | Terminal alkyne (1 equiv.) | PdCl₂(PPh₃)₂, CuI, NEt₃ | 3-Alkynyl-2-aryl-4-chloroquinoline | - | unisa.ac.za |

| Sonogashira | 4-Chlorocinnoline | Terminal alkyne | - | 4-Ethynylcinnoline | - | consensus.app |

| Suzuki | 4-Chloro-8-tosyloxyquinoline | Arylboronic acid | Anhydrous conditions | 4-Aryl-8-tosyloxyquinoline | - | researchgate.net |

Table is based on data from the text and is for illustrative purposes. Yields are as reported in the source, with "-" indicating that a specific yield was not provided in the abstract.

Nucleophilic Aromatic Substitution (SNAr) Reactions on 4-Chloroquinoline Scaffolds

The chlorine atom at the C4 position of the quinoline ring is highly susceptible to nucleophilic aromatic substitution (SNAr), providing a versatile handle for introducing a wide range of functional groups. wikipedia.org The reaction typically proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex. wikipedia.org

The reactivity of chloroquinolines in SNAr reactions is influenced by the position of the chlorine atom and the nature of the substituents on the ring. researchgate.net Generally, the C4 position is more reactive towards nucleophiles than the C2 position. researchgate.netmdpi.com This regioselectivity is attributed to the higher LUMO coefficient at the C4 carbon, making it more susceptible to nucleophilic attack. mdpi.com

A variety of nucleophiles, including amines, can be used to displace the C4-chloro substituent. mdpi.com For example, 4-chloro-8-methylquinolin-2(1H)-one readily undergoes nucleophilic substitution with hydrazines, azides, and amines to afford the corresponding 4-substituted derivatives. mdpi.com The reaction of 4-chloroquinolines with 1,2,4-triazole (B32235) has been studied under neutral, acidic, and basic conditions, demonstrating the significant role of catalysis in these transformations. researchgate.net

Chemical Reactivity and Mechanistic Understanding of 4 Chloro 3 Methyl 2 Phenylquinoline Systems

Radical Transformations and Oxidative Reaction Pathways of Quinoline (B57606) Derivatives

Quinoline and its derivatives are generally resistant to oxidation. pharmaguideline.com However, under specific conditions, they can undergo radical and oxidative reactions. The nitrogen atom in the quinoline ring influences these reactions, often directing oxidation to the C-2 position. rsc.org For instance, microbial degradation of quinoline often starts with hydroxylation at the C-2 position, leading to the formation of various lactams. rsc.org

In the context of synthetic chemistry, oxidizing agents like manganese dioxide (MnO2) and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are used to convert tetrahydroquinolines to their corresponding quinolines. nih.gov While DDQ can be effective, it may lead to side products through an acid-catalyzed process. nih.gov Manganese dioxide often provides cleaner reactions and higher yields. nih.gov

Visible-light-mediated oxidative cyclization presents a modern approach to quinoline synthesis. For example, 2-aminobenzyl alcohols can react with secondary alcohols in the presence of an organic photocatalyst and an oxidant like DMSO to form quinolines at room temperature. organic-chemistry.org Furthermore, a cobalt-catalyzed radical-induced rearrangement of benzazepinone (B8055114) motifs in the presence of molecular oxygen has been shown to produce tetracyclic quinoline derivatives. rsc.org

The following table summarizes various oxidative reactions involving quinoline derivatives:

| Reaction Type | Reagents/Conditions | Product(s) | Key Features | Reference(s) |

| Microbial Oxidation | Microorganisms | 2-Hydroxyquinolines, Lactams | Initiated by hydroxylation at C-2. | rsc.org |

| Dehydrogenation | MnO2, DDQ | Quinolines from Tetrahydroquinolines | MnO2 offers cleaner reactions. | nih.gov |

| Photocatalytic Oxidative Cyclization | Visible light, photocatalyst, DMSO | Quinolines | Mild, room temperature conditions. | organic-chemistry.org |

| Radical Rearrangement | Co-catalyst, O2, NHPI | Tetracyclic Quinolines | Involves rearrangement of benzazepinone. | rsc.org |

Reactivity at the Nitrogen Heteroatom (e.g., Protonation, Alkylation, Acylation) in Quinoline Systems

The lone pair of electrons on the nitrogen atom of the quinoline ring makes it a site for various reactions, including protonation, alkylation, and acylation. pharmaguideline.com

Protonation: The nitrogen atom is basic and readily reacts with acids to form salts. pharmaguideline.com This property is fundamental to many of the synthetic and biological functions of quinolines.

Alkylation and Acylation: The quinoline ring, while deactivated by the nitrogen atom, can undergo alkylation and acylation, particularly when electron-donating substituents are present. pharmaguideline.com Rhodium(I)-catalyzed ortho-alkylation has been developed for pyridines and quinolines, which requires substitution ortho to the nitrogen. nih.gov This reaction is proposed to proceed through a rhodium-carbene intermediate. nih.gov

N-Oxide Formation: The nitrogen atom can be oxidized to form quinoline N-oxides. These N-oxides are more reactive than the parent quinolines and exhibit good regioselectivity in subsequent functionalization reactions. researchgate.net For example, quinoline N-oxides can undergo C3-H functionalization with various nucleophiles. researchgate.net

Cyclization and Rearrangement Mechanisms in Quinoline Formation and Transformation

A variety of named reactions are employed for the synthesis of the quinoline core, each with its own distinct cyclization and rearrangement mechanism.

Skraup Synthesis: This classic method involves the reaction of an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent. pharmaguideline.com The mechanism is thought to involve the formation of diazetidinium ions followed by irreversible cyclization. youtube.com

Combes Synthesis: An arylamine is condensed with a 1,3-dicarbonyl compound to form an enamine, which then undergoes acid-catalyzed cyclodehydration. youtube.com

Friedländer Synthesis: This involves the condensation of a 2-aminobenzaldehyde (B1207257) or ketone with a compound containing an α-methylene group, typically in the presence of a base or acid catalyst. pharmaguideline.comrsc.org

Povarov Reaction: This multicomponent reaction involves an aniline, an aldehyde, and an activated alkene to form tetrahydroquinolines, which can then be oxidized to quinolines. nih.gov

Photocyclization: Irradiation of substituted 2-benzylidenecyclopentanone (B176167) O-alkyloximes can lead to the formation of annulated quinolines through a sequence of E- to Z-isomerization and a 6π-electron cyclization. rsc.org

Meyer–Schuster Rearrangement: A one-pot sequential Meyer–Schuster rearrangement of oxindole-derived propargyl alcohols, followed by anti-Michael addition and intramolecular azacyclization, offers a highly regioselective route to quinolines. acs.org

Skeletal Rearrangement-Driven Cycloisomerization: Copper(I)-catalyzed cycloisomerization of 1,11-diynes proceeds through a rsc.orghelsinki.fi rearrangement, sequential [3+2] cycloaddition, and helsinki.fihelsinki.fi rearrangement to yield functionalized chromeno[4,3-b]pyrroles. acs.org

The following table provides an overview of common quinoline synthesis methods and their mechanistic features:

| Synthesis Method | Key Reactants | General Mechanism | Reference(s) |

| Skraup Synthesis | Aniline, Glycerol, Acid, Oxidant | Diazetidinium ion formation and cyclization. | pharmaguideline.comyoutube.com |

| Combes Synthesis | Arylamine, 1,3-Dicarbonyl | Enamine formation and cyclodehydration. | youtube.com |

| Friedländer Synthesis | 2-Aminobenzaldehyde/Ketone, α-Methylene Compound | Condensation and cyclization. | pharmaguideline.comrsc.org |

| Povarov Reaction | Aniline, Aldehyde, Activated Alkene | Multicomponent reaction to form tetrahydroquinolines. | nih.gov |

| Photocyclization | 2-Benzylidenecyclopentanone O-alkyloxime | E/Z isomerization and 6π-electron cyclization. | rsc.org |

| Meyer–Schuster Rearrangement | Oxindole-derived Propargyl Alcohol | Rearrangement, anti-Michael addition, azacyclization. | acs.org |

Tautomeric Equilibria in Substituted Quinolines (e.g., Thiolactam-Thiolactim)

Tautomerism, the reversible isomerization involving the migration of a proton, is a significant phenomenon in substituted quinolines, influencing their chemical and physical properties.

Hydroxyquinolines, for instance, can exist in tautomeric equilibrium between the enol and keto forms. helsinki.firesearchgate.net The position of this equilibrium can be influenced by factors such as solvent polarity and the presence of other functional groups capable of hydrogen bonding. helsinki.finih.gov In some cases, this equilibrium can be controlled by metal chelation or solvent choice. helsinki.fi The phototautomerism of certain quinoline derivatives, such as azodyes, allows for their use as molecular switches, as different tautomers possess distinct optical properties. beilstein-journals.org

The thiolactam-thiolactim tautomerism is another important equilibrium, particularly in quinoline-thiones. Studies on related heterocyclic systems have shown that alkylation reactions can provide insights into the predominant tautomeric form. Generally, the sulfur atom is more nucleophilic than the nitrogen or oxygen atoms, indicating a preference for the thiolactam form in many cases. eurekaselect.com

Elucidation of Reaction Regioselectivity and Stereoselectivity in Quinoline Transformations

The control of regioselectivity and stereoselectivity is a critical aspect of quinoline chemistry, enabling the synthesis of specific isomers with desired properties.

Regioselectivity: In electrophilic substitution reactions, the position of attack on the quinoline ring is influenced by the existing substituents and the reaction conditions. For example, the electrophilic cyclization of N-(2-alkynyl)anilines can proceed via a 6-endo-dig pathway to yield 3-substituted quinolines. nih.gov The regioselectivity of such cyclizations can be dependent on the electronic nature of the substituents on the aniline ring. nih.gov Similarly, transition metal-catalyzed C-H functionalization offers a powerful tool for the site-selective modification of quinolines. nih.gov The choice of catalyst and directing group can steer the reaction to a specific position on the quinoline scaffold. nih.gov

Stereoselectivity: In reactions involving the formation of chiral centers, stereoselectivity becomes crucial. For instance, the dearomative hydroboration of quinolines can be controlled to yield either vicinal (5,6-) or conjugate (5,8-) hydroborated products by tuning the phosphine (B1218219) ligand on the borane (B79455) complex. acs.org Biosynthetic studies of quinoline alkaloids have also revealed stereoselective enzymatic oxidations. psu.edu However, the formation of racemic or enantiomerically enriched products can vary, suggesting complex enzymatic pathways. psu.edu The stereochemistry of the starting material can dictate the stereochemistry of the product in stereospecific reactions, a principle that is fundamental in many organic transformations. khanacademy.org

Derivatization Strategies and Structure Activity Relationship Sar Studies in Chemical Design

Systematic Introduction of Diverse Functional Groups onto the Quinoline (B57606) Core

The derivatization of the quinoline skeleton, including structures analogous to 4-chloro-3-methyl-2-phenylquinoline, is a well-established strategy to create diverse chemical libraries. nih.gov These modifications can be achieved through various synthetic methodologies, targeting different positions on the heterocyclic ring system to introduce a wide array of functional groups.

One common approach involves the nucleophilic displacement of a chloro-substituent, such as the one at the C4 position. For instance, in the synthesis of 4-aminoquinoline analogs, the chlorine atom at the C4 position can be effectively substituted by reacting the parent chloroquinoline with various amino alcohols. researchgate.net Similarly, reacting substituted 4-(chloromethyl)-2-phenylquinolines with secondary amines like morpholine, piperidine, or imidazole leads to the formation of new 4-methylamino-2-phenylquinoline analogs. researchgate.net This highlights the versatility of the C4 position as a key site for introducing nitrogen-containing functional groups.

Another strategy involves modifications at the C2 position. The synthesis of 2-arylvinylquinolines, for example, demonstrates the introduction of vinyl groups, which can significantly alter the electronic and steric profile of the molecule. nih.gov Furthermore, the Pfitzinger reaction, which utilizes isatin and acetophenone, followed by coupling reactions, allows for the synthesis of 2-phenyl quinoline-4-carboxamide derivatives, introducing an amide functionality at the C4 position. researchgate.net

The quinoline ring itself can be constructed with pre-defined substituents using methods like the Doebner hydrogen-transfer reaction, which is capable of accommodating a variety of functional groups on the aniline (B41778) and aldehyde precursors. nih.gov This method is effective for producing substituted quinolines from anilines that may have either electron-withdrawing or electron-donating groups. nih.gov

Below is a table summarizing various derivatization strategies applicable to the quinoline core.

| Position | Reaction/Strategy | Functional Group Introduced | Example Precursor | Reference |

| C4 | Nucleophilic Substitution | Amino Alcohols, Secondary Amines | 4,7-dichloroquinolines, 4-(chloromethyl)-2-phenylquinoline | researchgate.netresearchgate.net |

| C4 | Pfitzinger Reaction / C-N Coupling | Carboxamide | Isatin, Acetophenone | researchgate.net |

| C2 | Varies by Synthesis | Arylvinyl | N/A | nih.gov |

| C3 | Radical Iodination | Iodine | Chloroquine | mdpi.com |

| Ring Synthesis | Doebner Reaction | Various | Substituted Anilines and Aldehydes | nih.gov |

Exploration of Substituent Electronic and Steric Effects on Chemical Properties and Reactivity

The introduction of different substituents onto the quinoline core directly influences its chemical properties and reactivity through electronic and steric effects. acs.org These effects dictate the electron population distribution within the molecule and can stabilize transient intermediates, thereby influencing reaction outcomes. acs.orgacs.org

Electronic Effects: The electronic nature of a substituent—whether it is electron-donating (EDG) or electron-withdrawing (EWG)—can significantly alter the reactivity of the quinoline ring.

Electron-Withdrawing Groups (EWGs): The placement of EWGs like fluorine or trifluoromethyl (CF3) can alter reaction outcomes. acs.org For instance, in certain photocycloaddition reactions, fluorine atoms at the C3 or C6 positions had a minimal impact on efficiency, whereas CF3 substitution at C6 reduced reactivity and regioselectivity. acs.org Conversely, a CF3 group at the C7 position maintained excellent regio- and enantioselectivity. acs.org In the context of antimalarial activity, the introduction of a fluorine atom at the C6 position was found to improve antiplasmodial activity compared to corresponding methoxylated analogues. nih.gov

Electron-Donating Groups (EDGs): The introduction of EDGs can also modulate reactivity. In the design of antimalarial compounds, derivatives with electron-rich aryl and heteroaryl substituents were found to be more cytotoxic against certain cancer cell lines compared to the parent compound, mefloquine. mdpi.com

Steric Effects: Steric hindrance, the spatial arrangement of atoms and groups, also plays a critical role in the chemical behavior of substituted quinolines.

Positional Isomerism: The position of a substituent matters. In one study, it was observed that anilines with substituents at the meta and para positions were better reactants than those with substituents at the ortho position, indicating a steric hindrance effect close to the reaction center. nih.gov

Catalyst and Substrate Interaction: The steric properties of both the quinoline substrate and the catalyst can be strategically manipulated. Chiral catalysts can be designed with tailored steric bulk to create a "chiral pocket" that accommodates the specific electronic and steric characteristics of a substrate, thereby controlling the regioselectivity and stereocontrol of a reaction. acs.org

The following table details the observed effects of different substituents on quinoline derivatives.

| Substituent | Position | Effect Type | Observed Impact on Properties/Reactivity | Reference |

| Fluorine (F) | C3, C6 | Electronic | Minimal impact on reaction efficiency in photocycloaddition. | acs.org |

| Fluorine (F) | C6 | Electronic | Improved antiplasmodial activity over methoxy analogs. | nih.gov |

| Trifluoromethyl (CF3) | C6 | Electronic | Reduced reactivity and regioselectivity. | acs.org |

| Trifluoromethyl (CF3) | C7 | Electronic | Retained excellent regio- and enantioselectivity. | acs.org |

| Methoxy (OMe) | C7 | Electronic | Stabilized C8 radical in photocycloaddition. | acs.org |

| General Substituents | ortho vs. meta/para | Steric | Ortho substitution on aniline precursors led to lower reactivity. | nih.gov |

Rational Design of Analogs for Specific Chemical Investigations

The rational design of analogs based on the quinoline scaffold is a powerful strategy for conducting specific chemical investigations, particularly in the field of medicinal chemistry. This approach involves modifying a lead compound to enhance a desired property or to probe its mechanism of action.

A prominent example is the development of a "next generation quinoline methanol (NGQM)" library using the antimalarial drug mefloquine as a scaffold. nih.gov This library of approximately 200 analogs was constructed to identify compounds that could inhibit the growth of both drug-sensitive and resistant strains of Plasmodium falciparum while simultaneously reducing permeability across the blood-brain barrier. nih.gov

Similarly, structure-activity relationship studies of bisquinolines have been conducted to understand their interaction with a putative receptor for quinoline antimalarials. manchester.ac.uk This type of investigation aims to design molecules that can maximally occupy the active site of a biological target. manchester.ac.uk The 4-aminoquinazoline framework, a related heterocyclic system, is considered a "privileged structure" for designing new drug candidates, and its synthesis is often rationally planned to explore various therapeutic applications, including antitumor and antiviral treatments. mdpi.com

Another facet of rational design is the creation of hybrid molecules to achieve dual functionality. For instance, quinoline-chalcone and quinoline-pyrazoline hybrids have been synthesized with the specific goal of achieving both antimalarial and anticancer activity from a single molecular entity. researchgate.net This molecular hybridization approach leverages the known activities of different pharmacophores to create novel compounds with potentially synergistic or expanded bioactivities. researchgate.net

These examples underscore the principle of rational design, where systematic structural modifications are made to a core scaffold like this compound to investigate and optimize its chemical and biological properties for a specific purpose.

Advanced Spectroscopic and Computational Characterization of 4 Chloro 3 Methyl 2 Phenylquinoline

Spectroscopic Methods for Structural Elucidation (e.g., 1H NMR, 13C NMR, IR, Mass Spectrometry)

No publicly available ¹H NMR, ¹³C NMR, infrared (IR) spectroscopy, or mass spectrometry data specifically for 4-Chloro-3-methyl-2-phenylquinoline could be located. Structural elucidation relies on these techniques to confirm the molecular structure, and the absence of such spectra in the literature prevents a detailed analysis.

Single Crystal X-ray Diffraction Analysis for Solid-State Structure Determination

A search for single-crystal X-ray diffraction studies yielded no results for this compound. This type of analysis is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state, including bond lengths, bond angles, and crystal packing. Without these experimental results, a discussion of its solid-state structure is purely hypothetical. While data exists for compounds with similar names, such as 4-chloro-3-methyl-phenyl quinoline-2-carboxylate, the presence of an additional ester group fundamentally changes the molecule's crystallographic properties nih.govnih.gov.

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

No peer-reviewed publications presenting Density Functional Theory (DFT) calculations for this compound were found. Such studies are crucial for understanding the electronic properties, orbital energies (HOMO-LUMO), and reactivity of a molecule. While DFT studies have been performed on other quinoline (B57606) derivatives to investigate their properties, these findings are specific to the structures analyzed and cannot be extrapolated nih.gov.

Molecular Modeling for Ligand-Target Interaction Hypothesis

There are no available molecular modeling or docking studies that hypothesize the interaction of this compound with any biological target.

Quantum-Structure Activity Relationship (QSAR) Studies

No QSAR studies involving this compound as part of a training or test set were identified.

Analysis of Supramolecular Interactions (e.g., C-H...π, π-π Stacking, Halogen-Halogen Contacts)

Without crystallographic data from single-crystal X-ray diffraction, a definitive analysis of the supramolecular interactions (such as C-H...π, π-π stacking, or halogen bonding) that govern the crystal packing of this compound cannot be conducted. Reports on related structures have shown the presence of π-π stacking and other weak interactions, but these are highly dependent on the specific substitution pattern and crystal packing, which are unknown for the title compound nih.govresearchgate.netnih.gov.

Emerging Research Applications in Chemical and Materials Sciences

Utility in Materials Science Research

The unique photophysical properties and structural versatility of quinoline (B57606) derivatives make them attractive candidates for the development of novel materials with tailored functionalities. nih.gov

Development of Advanced Dyes and Pigments Utilizing Quinoline Scaffolds

The quinoline ring system has a long history in the synthesis of dyes, including cyanine (B1664457) and photosensitive pigments. nih.govresearchgate.net Historically, certain cyanine dyes were based on quinoline derivatives, although their use has become less common. afirm-group.com The development of new dyes based on quinoline and its derivatives is an active area of research, with the goal of creating more effective photosensitive materials. bohrium.com These efforts are driven by the potential for quinoline-based dyes to exhibit desirable properties such as high molar extinction coefficients and stability. nih.gov

The inherent fluorescence of the quinoline nucleus, influenced by the nitrogen atom's ability to participate in hydrogen bonding, makes it an attractive scaffold for developing new fluorescent reagents. nih.gov The small molecular size of quinoline is another advantageous feature. nih.gov Research has shown that quinoline derivatives can be synthesized to absorb light in the visible spectrum, a crucial characteristic for applications like visible light photoinitiators. bohrium.comresearchgate.net

Investigation in Optoelectronic and Conjugated Polymer Systems Incorporating Quinoline Derivatives

Quinoline derivatives are increasingly being investigated for their potential in optoelectronic applications due to their unique optical and electronic properties. mdpi.comresearchgate.net Their planar aromatic structure and high electroluminescence efficiency make them suitable for use in devices like organic light-emitting diodes (OLEDs). mdpi.comacs.org The extensive delocalization of the electron cloud in certain quinoline derivatives, such as quinoline Schiff bases, gives rise to a high order of non-linearity, a property valuable in optoelectronics and laser fields. mdpi.comresearchgate.net

Role in Catalysis Research and Development

The presence of a nitrogen atom in the quinoline ring allows it to act as a ligand, coordinating with metal centers to form catalysts for a variety of chemical transformations.

As Ligands in Homogeneous and Heterogeneous Catalysis

Quinoline-based ligands have demonstrated utility in both homogeneous and heterogeneous catalysis. In homogeneous catalysis, new classes of ligands derived from benzo[h]quinoline (B1196314) have been used to prepare novel transition metal complexes, particularly with iron, ruthenium, and osmium. google.com These complexes have proven to be highly active catalysts for the reduction of ketones and aldehydes. google.com The modular nature of quinoline synthesis allows for the creation of ligands with varying steric and electronic properties, enabling the fine-tuning of catalyst reactivity. acs.org

In the realm of heterogeneous catalysis, zeolite-based catalysts have been employed for the synthesis of quinoline compounds from aniline (B41778) and various alcohols. rsc.org The catalytic performance in these systems is influenced by the acid properties of the catalyst, with a positive correlation observed between the total yield of quinolines and the relative content of Lewis acid sites. rsc.org Furthermore, gold nanoparticles supported on materials like jute plant stems have been shown to catalytically reduce quinolines. nih.gov The development of robust and recyclable heterogeneous catalysts, such as those based on titania or copper-based mixed oxides, is an ongoing area of research for quinoline synthesis and other transformations. acs.org

Application in Photoredox Catalysis

Quinoline derivatives are finding increasing application in the field of photoredox catalysis, a branch of chemistry that uses light to drive chemical reactions. rsc.orgresearchgate.net Copper(II) complexes featuring quinoline-based ligands have been synthesized and shown to be effective catalysts for atom transfer radical addition (ATRA) reactions under white light irradiation. rsc.org These reactions proceed without the need for an external reducing agent, as the copper(II) complex is believed to be reduced to the active copper(I) species through light-induced homolysis. rsc.org

The excited-state reactivity of certain quinoline derivatives is also being harnessed. For example, a visible light-mediated C-H hydroxyalkylation of quinolines has been developed that utilizes the photochemical properties of 4-acyl-1,4-dihydropyridines to generate acyl radicals. nih.gov This method operates under reducing conditions, offering a departure from classical oxidative Minisci-type reactions. nih.gov Furthermore, quinoline N-oxides can be converted to quinolin-2(1H)-ones through a photocatalytic process using visible light, providing a greener alternative to conventional synthetic methods. rsc.org The high redox potential of some photocatalysts enables the manipulation of the oxidation states of transition metal catalysts, expanding the scope of possible transformations. beilstein-journals.org

Design of Chemical Probes for Molecular Interaction Studies

The inherent fluorescence of the quinoline scaffold makes it a valuable platform for the design of chemical probes to study molecular interactions in biological and chemical systems. nih.gov These probes are designed to exhibit a change in their fluorescence properties, such as intensity or wavelength, upon binding to a specific target molecule or ion. nih.govrsc.org

The modular nature of quinoline synthesis allows for the rational design of probes with specific properties. nih.gov By strategically modifying different parts of the quinoline scaffold, researchers can tune the probe's photophysical properties, polarity, and structural diversity. nih.gov This has led to the development of quinoline-based fluorescent probes for a variety of applications, including:

Selective detection of metal ions: Probes have been designed to selectively detect ions such as copper and aluminum. rsc.orgnih.gov For instance, one probe provides a colorimetric approach to distinguish between cuprous and cupric ions. rsc.org

Real-time monitoring in biological systems: The ability to image biological processes in living cells is a significant advantage of fluorescent probes. nih.gov Quinoline-based probes have been used for bioimaging in HeLa cells, zebrafish, and plant tissues. nih.gov

Sensing of nitro-phenolic compounds: Fluorescent sensors incorporating quinoline chromophores have been developed for the detection of nitro-phenolic compounds, including the explosive 2,4,6-trinitrophenol (TNP). rsc.org

Imaging of biomolecular aggregates: A "turn-on" fluorescent probe based on a quinoline scaffold has been rationally designed for the selective imaging of tau aggregates, which are associated with Alzheimer's disease. acs.org

The development of these probes often involves a multi-step synthetic process, but the versatility of quinoline chemistry allows for the creation of diverse libraries of fluorescent molecules. nih.gov

Investigation of Enzyme/Receptor Binding and Inhibition Mechanisms at the Molecular Level

There is currently no available research in peer-reviewed scientific literature that specifically investigates the binding of 4-Chloro-3-methyl-2-phenylquinoline to enzymes or receptors, nor are there studies detailing its inhibition mechanisms at a molecular level.

While research into the broader class of 2-phenylquinolines has identified compounds with inhibitory activity against various enzymes, these findings are specific to the derivatives studied and cannot be directly extrapolated to this compound without dedicated experimental validation. For instance, certain 2-phenylquinoline-4-carboxylic acid derivatives have been explored as inhibitors of histone deacetylases (HDACs), with their mechanism involving interaction with the enzyme's active site. nih.gov Similarly, other studies have focused on 2-phenylquinoline (B181262) derivatives as NorA efflux pump inhibitors in Staphylococcus aureus. uniurb.it However, the specific substitution pattern of a chloro group at the 4-position and a methyl group at the 3-position of the quinoline ring, combined with the 2-phenyl substituent, creates a unique chemical entity. The electronic and steric effects of these substituents would critically influence any potential interactions with protein targets.

Without empirical data from assays such as enzyme kinetics, binding affinity studies (e.g., surface plasmon resonance or isothermal titration calorimetry), or structural biology techniques (e.g., X-ray crystallography or NMR spectroscopy) for this compound, any discussion of its specific enzyme or receptor binding properties would be speculative.

Exploration of Nucleic Acid (e.g., DNA) Binding Interactions

Similar to the lack of data on enzyme interactions, there are no published studies specifically detailing the binding of this compound to nucleic acids like DNA.

The potential for quinoline derivatives to interact with DNA is well-established, with many compounds acting as intercalators or groove binders. These interactions are highly dependent on the molecule's structure, including its planarity, charge, and the nature and position of its substituents. For example, studies on other substituted 2-phenylquinolines have investigated their interaction with RNA, revealing different binding modes such as classical and threading intercalation. nih.gov The binding affinity and mode are influenced by substituents on the phenyl and quinoline rings.

To understand the nucleic acid binding properties of this compound, specific studies would be required. Techniques such as UV-Vis and fluorescence spectroscopy, circular and linear dichroism, viscosity measurements, and thermal denaturation studies are essential to characterize the mode and strength of such interactions. Molecular modeling could further elucidate the specific binding geometry. In the absence of such investigations for this compound, its potential to bind to DNA or RNA remains undetermined.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 4-Chloro-3-methyl-2-phenylquinoline to achieve high yield and purity?

- Methodology : Use palladium-catalyzed cross-coupling reactions or Friedländer annulation with chlorinated precursors. Monitor reaction progress via thin-layer chromatography (TLC) and optimize temperature (e.g., 80–120°C) and solvent systems (e.g., DMF or toluene). Purify via recrystallization using ethanol/water mixtures, guided by melting point data (62–64°C) . Validate purity using HPLC (>97% by GC/HPLC) and compare with reference standards .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodology :

- NMR : Assign peaks using - and -NMR to confirm substitution patterns (e.g., phenyl and methyl groups). Compare with analogous quinoline derivatives .

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular weight (239.69 g/mol) and isotopic patterns for chlorine .

- IR Spectroscopy : Identify C-Cl stretches (~750 cm) and aromatic C-H vibrations .

Q. How can solvent polarity influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodology : Perform kinetic studies in solvents of varying polarity (e.g., DMSO vs. THF). Monitor reaction rates via UV-Vis spectroscopy or -NMR (if using fluorinated nucleophiles). Correlate results with Kamlet-Taft solvent parameters to predict reactivity .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

- Methodology : Grow single crystals via slow evaporation in dichloromethane/hexane. Use SHELXL (for refinement) and SHELXS (for structure solution) to determine bond lengths, angles, and torsional conformations . Compare with computational models (DFT) to validate electronic effects of the chloro and methyl substituents. For disordered structures, employ TWINABS to handle twinning .

Q. What strategies can reconcile contradictions in reported biological activity data for quinoline derivatives?

- Methodology :

- Meta-analysis : Compile IC values from studies like Jampilek (2005) and Wang et al. (2015) . Use statistical tools (e.g., ANOVA) to assess variability due to assay conditions (e.g., cell lines, incubation times).

- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., 4-chloro vs. 8-methyl) using molecular docking (AutoDock Vina) to target proteins (e.g., acetylcholinesterase for Alzheimer’s research) .

Q. How can computational methods predict the photophysical properties of this compound?

- Methodology : Perform time-dependent DFT (TD-DFT) calculations (Gaussian 16) to simulate UV-Vis spectra. Compare computed excitation energies with experimental data. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to explain fluorescence quenching caused by the chloro group .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points for this compound derivatives?

- Methodology :

- Reproducibility testing : Synthesize derivatives using protocols from conflicting studies (e.g., mp 62–64°C vs. 252–256°C in Kanto Reagents data ).

- Differential Scanning Calorimetry (DSC) : Measure thermal transitions under controlled heating rates (5°C/min). Check for polymorphism via powder XRD .

Methodological Tools

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.